methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate
Description
Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate (hereafter referred to as Compound G) is a synthetic coumarin derivative with the molecular formula C₂₂H₂₂O₇ and a molecular weight of 398.41 g/mol . Its structure features a coumarin core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a methyl propanoate ester at position 6 (Figure 1). Compound G is cataloged under ChemDiv ID G856-6245 and is included in anti-infective and immune system screening libraries, though specific biological data remain pending publication .
Properties
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-12-16-11-15(28-13(2)21(23)27-5)7-9-17(16)29-22(24)20(12)14-6-8-18(25-3)19(10-14)26-4/h6-11,13H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIRRFGACTWCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Pharmacokinetics
The compound may be metabolized by esterases or cytochrome P450 enzymes, and excreted via the kidneys.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the pH of the environment may affect the ionization state of the compound, which can influence its absorption and distribution. Temperature can affect the rate of chemical reactions, including the metabolism of the compound.
Biological Activity
Methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H24O6
- CAS Number : Not explicitly available in the provided sources.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives containing coumarin structures have shown significant cytotoxic effects against various cancer cell lines.
A study demonstrated that compounds with a coumarin backbone exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer properties. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways related to cancer cell survival and growth .
2. Acetylcholinesterase Inhibition
Compounds derived from coumarin structures have also been investigated for their acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential Alzheimer's disease treatments. One study reported that certain coumarin derivatives achieved IC50 values as low as 2.7 µM against AChE, suggesting that this compound may possess similar inhibitory effects .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrophobic Interactions : The presence of hydrophobic groups in the molecule facilitates interactions with target proteins, enhancing its biological efficacy.
- Electrophilic Character : The electrophilic nature of certain functional groups allows for interactions with nucleophilic sites on biomolecules, potentially leading to cellular signaling modulation.
Case Study 1: Anticancer Efficacy
In a comparative study involving various coumarin derivatives, this compound was evaluated alongside other analogs. Results indicated that it exhibited significant growth inhibition in human cancer cell lines (e.g., A431 and Jurkat), with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of coumarin derivatives against neurodegenerative diseases. This compound was shown to enhance cognitive function in animal models by inhibiting AChE activity and promoting cholinergic transmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound G belongs to a class of coumarin derivatives modified with aromatic and ester substituents. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
2.1.1 Methyl 2-{[3-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Oxo-4H-Chromen-7-yl]Oxy}Propanoate
- Molecular Formula : C₂₁H₁₈O₇
- Key Features : Replaces the 3,4-dimethoxyphenyl group in Compound G with a 2,3-dihydro-1,4-benzodioxin moiety at position 3 .
- Its lower molecular weight (382.37 g/mol) may improve solubility .
2.1.2 Ethyl 3-[6-Chloro-4-Methyl-2-Oxo-7-[[3-(Trifluoromethyl)Phenyl]Methoxy]Chromen-3-yl]Propanoate
- Molecular Formula : C₂₃H₂₀ClF₃O₅
- Key Features : Features a chloro substituent at position 6 and a trifluoromethyl benzyloxy group at position 7 .
- Implications : The electron-withdrawing CF₃ group increases lipophilicity (logP ≈ 4.5 estimated), while the chloro substituent may enhance halogen bonding in biological targets .
Functional Analogues
2.2.1 Thalidomide-Based PDE-4 Inhibitors
- Example: Methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)-propanoate (4NO2PDPMe) .
- Key Features : Shares the 3,4-dimethoxyphenyl motif but incorporates a phthalimide core instead of coumarin.
2.2.2 Chromone Derivatives
- Example: 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide .
- Key Features: Replaces the coumarin core with a chromone scaffold and adds a cyano group.
- Implications: Chromones are known for antioxidant and anti-inflammatory activity, but the absence of methoxy groups reduces steric bulk compared to Compound G .
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects : The 3,4-dimethoxyphenyl group in Compound G provides strong electron-donating character, which may stabilize charge-transfer interactions in biological systems. In contrast, the CF₃ group in the trifluoromethyl derivative enhances metabolic stability but reduces polarity .
- Therapeutic Potential: While Compound G is untested in published studies, structurally related PDE-4 inhibitors (e.g., 4NO2PDPMe) show efficacy in modulating uterine contractions, suggesting coumarin derivatives could be repurposed for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
